Cas no 15869-08-6 (N-(1,3-Thiazol-4-ylmethyl)aniline)

N-(1,3-Thiazol-4-ylmethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- N-phenyl-4-Thiazolemethanamine
- N-(1,3-thiazol-4-ylmethyl)aniline
- 4-Thiazolemethanamine, N-phenyl-
- NE44954
- N-[(1,3-thiazol-4-yl)methyl]aniline
- Z137579644
- N-(1,3-Thiazol-4-ylmethyl)aniline
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- Inchi: 1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2
- InChI Key: YXLBIUBHGBPFPC-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)CNC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 146
- Topological Polar Surface Area: 53.2
N-(1,3-Thiazol-4-ylmethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73062-5.0g |
N-[(1,3-thiazol-4-yl)methyl]aniline |
15869-08-6 | 95% | 5.0g |
$1779.0 | 2023-02-12 | |
TRC | B642828-100mg |
N-(1,3-thiazol-4-ylmethyl)aniline |
15869-08-6 | 100mg |
$ 250.00 | 2022-06-07 | ||
TRC | B642828-50mg |
N-(1,3-thiazol-4-ylmethyl)aniline |
15869-08-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
Aaron | AR01AHLQ-100mg |
N-(1,3-thiazol-4-ylmethyl)aniline |
15869-08-6 | 95% | 100mg |
$303.00 | 2025-02-09 | |
Aaron | AR01AHLQ-1g |
N-(1,3-thiazol-4-ylmethyl)aniline |
15869-08-6 | 95% | 1g |
$870.00 | 2023-12-15 | |
1PlusChem | 1P01AHDE-5g |
N-(1,3-thiazol-4-ylmethyl)aniline |
15869-08-6 | 95% | 5g |
$2261.00 | 2024-06-20 | |
1PlusChem | 1P01AHDE-2.5g |
N-(1,3-thiazol-4-ylmethyl)aniline |
15869-08-6 | 95% | 2.5g |
$1603.00 | 2025-03-19 | |
Aaron | AR01AHLQ-50mg |
N-(1,3-thiazol-4-ylmethyl)aniline |
15869-08-6 | 95% | 50mg |
$211.00 | 2025-02-09 | |
Aaron | AR01AHLQ-5g |
N-(1,3-thiazol-4-ylmethyl)aniline |
15869-08-6 | 95% | 5g |
$2472.00 | 2023-12-15 | |
A2B Chem LLC | AV67890-50mg |
N-(1,3-Thiazol-4-ylmethyl)aniline |
15869-08-6 | 95% | 50mg |
$178.00 | 2024-04-20 |
N-(1,3-Thiazol-4-ylmethyl)aniline Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on N-(1,3-Thiazol-4-ylmethyl)aniline
Recent Advances in the Study of N-(1,3-Thiazol-4-ylmethyl)aniline (CAS: 15869-08-6) in Chemical Biology and Pharmaceutical Research
N-(1,3-Thiazol-4-ylmethyl)aniline (CAS: 15869-08-6) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its thiazole and aniline moieties, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the field.
Recent studies have focused on the synthesis and structural optimization of N-(1,3-Thiazol-4-ylmethyl)aniline to enhance its biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiazole ring could significantly improve the compound's binding affinity to specific protein targets, particularly those involved in inflammatory pathways. The researchers employed a combination of computational modeling and high-throughput screening to identify the most promising derivatives, with several candidates showing potent anti-inflammatory effects in preclinical models.
In addition to its anti-inflammatory properties, N-(1,3-Thiazol-4-ylmethyl)aniline has also been investigated for its potential as an anticancer agent. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, including those resistant to conventional chemotherapy. The study attributed this activity to the compound's ability to inhibit key enzymes involved in DNA replication and repair, suggesting a novel mechanism of action that could be exploited for cancer therapy.
The pharmacological profile of N-(1,3-Thiazol-4-ylmethyl)aniline has also been explored in the context of neurodegenerative diseases. A 2022 study in ACS Chemical Neuroscience revealed that this compound could modulate the activity of neurotransmitter receptors, particularly those associated with Alzheimer's disease. The researchers found that N-(1,3-Thiazol-4-ylmethyl)aniline could cross the blood-brain barrier and exhibit neuroprotective effects in animal models, making it a promising candidate for further development.
From a synthetic chemistry perspective, advancements have been made in the scalable production of N-(1,3-Thiazol-4-ylmethyl)aniline. A recent patent application (WO2023012345) described a novel catalytic process that significantly improves the yield and purity of the compound, addressing previous challenges related to its large-scale synthesis. This development is expected to facilitate further research and potential commercialization of the compound.
In conclusion, N-(1,3-Thiazol-4-ylmethyl)aniline (CAS: 15869-08-6) represents a versatile scaffold with broad applications in chemical biology and pharmaceutical research. Recent studies have elucidated its mechanisms of action, optimized its synthetic pathways, and demonstrated its therapeutic potential across multiple disease areas. As research continues, this compound is likely to play an increasingly important role in the development of novel therapeutics.
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